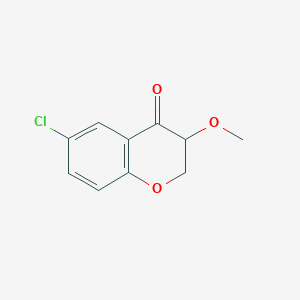
6-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the acylation of racemic benzoxazines with (S)-naproxen acyl chloride, followed by recrystallization or flash column chromatography on silica gel . The acidic hydrolysis of the resulting amides yields the desired compound in enantiomerically pure form .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
化学反応の分析
Types of Reactions
6-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
科学的研究の応用
6-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 6-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .
類似化合物との比較
Similar Compounds
- 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-one
- 6-Nitro-3,4-dihydro-2H-1-benzopyran-4-one
- 3,4-Dihydro-2H-1-benzopyran-4-one
Uniqueness
6-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is unique due to the presence of both chloro and methoxy substituents, which can influence its chemical reactivity and biological activity. These substituents may enhance its potency or selectivity in various applications compared to similar compounds .
特性
分子式 |
C10H9ClO3 |
|---|---|
分子量 |
212.63 g/mol |
IUPAC名 |
6-chloro-3-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H9ClO3/c1-13-9-5-14-8-3-2-6(11)4-7(8)10(9)12/h2-4,9H,5H2,1H3 |
InChIキー |
GICSDUVSDVMEND-UHFFFAOYSA-N |
正規SMILES |
COC1COC2=C(C1=O)C=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


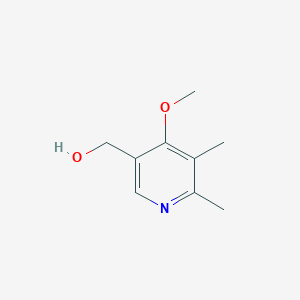
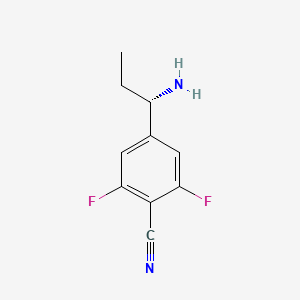
![2-Cyclopropylbenzo[D]thiazol-5-OL](/img/structure/B13051508.png)
![(1E,3Z)-1-(4-fluorophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol](/img/structure/B13051513.png)
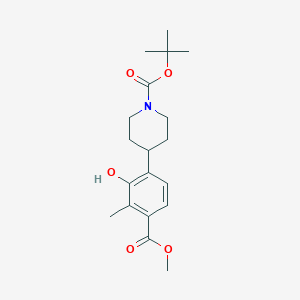
![Racemic-(4aS,7R,7aR)-tert-butyl 7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B13051541.png)

![6-((1,3-Difluoropropan-2-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13051551.png)
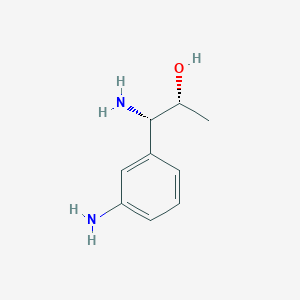
![1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]acetone](/img/structure/B13051568.png)
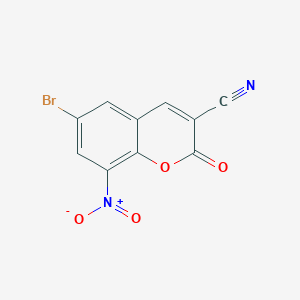
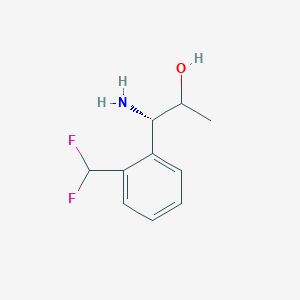
![5'-Chloro-2'-hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13051586.png)

